

What are the chemical properties of research-grade acetone?

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Compound of Interest

Compound Name: Asatone

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An In-depth Technical Guide to the Chemical Properties of Research-Grade Acetone

For researchers, scientists, and drug development professionals, the purity and well-defined properties of solvents are paramount for reproducible and reliable results. Research-grade acetone, a ubiquitous solvent, is specified to exacting standards to minimize interference in sensitive analytical techniques and synthetic processes. This guide provides a comprehensive overview of the core chemical properties of research-grade acetone, including detailed specifications, experimental protocols for quality assessment, and key chemical behaviors.

Core Physicochemical Properties

Acetone, systematically named propan-2-one, is the simplest ketone. Its polar aprotic nature makes it an excellent solvent for a wide range of organic compounds.^{[1][2][3]} It is a colorless, volatile, and highly flammable liquid with a characteristic sweetish odor.^{[1][4]}

Property	Value	References
Chemical Formula	C ₃ H ₆ O	
Systematic Name	Propan-2-one	
Synonyms	Dimethyl ketone, 2-Propanone	
Molecular Weight	58.08 g/mol	
Appearance	Clear, colorless liquid	
Boiling Point	~56 °C (at 760 mmHg)	
Melting Point	~-94 °C to -95 °C	
Density	~0.791 g/mL at 25 °C	
Refractive Index (n _{20/D})	~1.359	
Vapor Pressure	184 mmHg at 20 °C	
Flash Point	~-20 °C (-4 °F)	
Solubility	Miscible with water and many organic solvents	

Specifications for Research-Grade Acetone

Research-grade acetone is typically certified to meet standards set by the American Chemical Society (ACS) or is specifically purified for applications like High-Performance Liquid Chromatography (HPLC). HPLC grade acetone has tighter specifications, particularly for UV absorbance and purity, to ensure it does not interfere with sensitive detectors.

Parameter	ACS Reagent Grade Specification	Typical HPLC Grade Specification	References
Assay (Purity)	≥99.5%	≥99.9%	
Water (H ₂ O)	≤0.5%	≤0.1%	
Residue after Evaporation	≤0.001% (10 ppm)	≤0.0001% (1 ppm)	
Color (APHA)	≤10	≤5	
Titration Acid	≤0.0003 meq/g	≤0.0003 meq/g	
Titration Base	≤0.0006 meq/g	Not typically specified	
Aldehyde (as HCHO)	≤0.002%	≤0.002%	
Methanol (CH ₃ OH)	≤0.05%	≤0.05%	
Isopropyl Alcohol	≤0.05%	≤0.05%	
UV Cutoff	Not specified	~330 nm	

Spectroscopic Properties

Spectroscopic analysis is critical for confirming the identity and purity of acetone.

Infrared (IR) Spectroscopy

The FTIR spectrum of acetone provides a distinct chemical "fingerprint". Key absorption bands are used for its identification.

Wavenumber (cm ⁻¹)	Vibrational Mode	References
~1715	C=O (Carbonyl) stretch (strong)	
2900 - 3000	C-H (Methyl) stretch	
1360 - 1430	C-H (Methyl) deformation	
~1222	C-C-C asymmetric stretch	

UV-Vis Spectroscopy

Acetone exhibits two primary electronic transitions in the UV region. The specifications for HPLC grade acetone are particularly stringent regarding its UV absorbance to prevent interference.

Transition	Approximate λ_{max}	Molar Absorptivity (ϵ)	Description	References
$n \rightarrow \pi$	~275 nm	Low (~14 L mol ⁻¹ cm ⁻¹)	Promotion of a non-bonding electron to a π antibonding orbital.	
$\pi \rightarrow \pi$	~195 nm	High (~9000 L mol ⁻¹ cm ⁻¹)	Promotion of a π bonding electron to a π antibonding orbital.	

UV Absorbance Specifications (HPLC Grade)		
Wavelength (nm)	Maximum Absorbance (AU)	References
330	1.00	
340	0.10	
350	0.02	
400	0.01	

Experimental Protocols

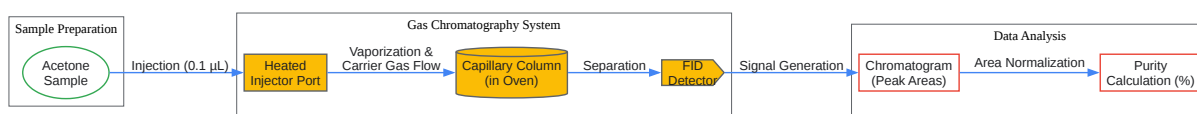
Verifying the quality of research-grade acetone involves several key analytical tests.

Purity Assay by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of acetone and quantifying volatile impurities like methanol and isopropyl alcohol.

Methodology:

- **Instrumentation:** A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar CP-Wax or non-polar DB-1 type) is used.
- **Sample Preparation:** The acetone sample is typically injected directly (neat) or after dilution in a non-interfering solvent if an internal standard method is used.
- **Injection:** A small volume (e.g., 0.1-1.0 μL) of the sample is injected into a heated port ($\sim 250^\circ\text{C}$) where it is vaporized.
- **Separation:** An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. The column oven is programmed with a temperature gradient (e.g., starting at $35\text{-}40^\circ\text{C}$ and ramping up) to separate components based on their boiling points and column affinity.
- **Detection:** As components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of substance.
- **Quantification:** The area of each peak in the resulting chromatogram is measured. Purity is calculated by the area normalization method, where the area of the acetone peak is expressed as a percentage of the total area of all peaks.



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Workflow for Acetone Purity Analysis by Gas Chromatography.

Determination of Titrable Acid

This protocol determines the amount of acidic impurities.

Methodology:

- Preparation: Mix 38 mL of the acetone sample with 38 mL of carbon dioxide-free water.
- Indicator: Add 2-3 drops of phenolphthalein indicator solution.
- Titration: Titrate the solution with a standardized 0.01 M sodium hydroxide (NaOH) solution until a faint pink color persists for at least 30 seconds.
- Calculation: The volume of NaOH titrant is used to calculate the milliequivalents of acid per gram of acetone.

Water Content by Karl Fischer Titration

This is the preferred method for accurately determining low concentrations of water in solvents.

Methodology:

- Instrumentation: An automated Karl Fischer titrator is used.
- Titration: A known volume or weight of the acetone sample is injected into the titration cell containing the Karl Fischer reagent.
- Endpoint: The reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically when all the water has been consumed.
- Calculation: The instrument calculates the water content, typically expressed as a percentage or in parts per million (ppm).

Key Chemical Reactions and Equilibria

Understanding the inherent reactivity of acetone is crucial for its application in research and drug development.

Keto-Enol Tautomerism

Like most ketones, acetone exists in equilibrium between its keto form and its enol isomer (prop-1-en-2-ol). The equilibrium lies heavily on the side of the more stable keto form. This equilibrium is fundamental to the reactivity of the alpha-hydrogens.

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